2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide
Description
IUPAC Name and Structural Representation
The systematic IUPAC name for this compound is 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide , which precisely describes its molecular architecture. The structure consists of a five-carbon pentanamide chain with:
- An amino group (-NH₂) at the second carbon (C2).
- A methyl group (-CH₃) and a (2-fluorophenyl)methyl group bonded to the nitrogen atom of the amide moiety.
The structural formula can be represented as:
$$ \text{CH₃(CH₂)₂C(NH₂)(CON(CH₃)(CH₂C₆H₃F-2))} $$.
CAS Registry Numbers and Synonyms
The compound and its hydrochloride salt have distinct CAS registry numbers:
Common synonyms include:
Molecular Formula and Weight Variations (Free Base vs. Hydrochloride Salt)
The molecular formula and weight differ between the free base and its hydrochloride salt due to the addition of hydrochloric acid (HCl):
The hydrochloride salt forms via protonation of the amino group, introducing a chlorine atom and increasing the molecular weight by 36.46 g/mol (the molar mass of HCl). This modification enhances the compound's solubility in polar solvents, a critical factor in pharmaceutical formulation.
Properties
Molecular Formula |
C13H19FN2O |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide |
InChI |
InChI=1S/C13H19FN2O/c1-3-6-12(15)13(17)16(2)9-10-7-4-5-8-11(10)14/h4-5,7-8,12H,3,6,9,15H2,1-2H3 |
InChI Key |
OCZWNGUMMBGIJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N(C)CC1=CC=CC=C1F)N |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Coupling Reactions
The core amide bond in the compound is formed by coupling a suitably protected amino acid derivative with an amine bearing the desired N-substituents.
-
- 2-amino pentanoic acid or its derivatives (protected forms such as N-Cbz or N-Fmoc protected amino acids).
- 2-fluorobenzylamine or N-methyl-2-fluorobenzylamine as the amine component.
-
- Protect the amino group of the amino acid if necessary (e.g., with Cbz or Fmoc groups).
- Activate the carboxyl group using the coupling agent in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- Add the amine component (N-methyl-2-fluorobenzylamine) under stirring, often with a base like triethylamine to scavenge generated acids.
- After reaction completion (monitored by TLC or LC-MS), purify the product by flash chromatography or recrystallization.
N-Alkylation of Amides
An alternative or complementary method involves the alkylation of a preformed amide:
-
- Use of a base such as potassium carbonate or sodium hydride in solvents like DMF or acetonitrile.
- Controlled temperature to avoid over-alkylation or side reactions.
Protection and Deprotection Strategies
Purification and Characterization
- Purification is commonly done by silica gel flash chromatography using solvent systems like DCM/methanol mixtures.
- Characterization includes:
- NMR Spectroscopy: ^1H and ^13C NMR to confirm structure and purity.
- Mass Spectrometry: LC-MS to confirm molecular weight.
- Elemental Analysis: To verify composition.
- Melting Point: To assess purity and physical properties.
Kinetic and Stability Considerations
- The amide bond in this compound exhibits typical stability under physiological conditions but can be hydrolyzed under acidic or basic conditions.
- Hydrolysis kinetics have been studied using NMR in buffered D2O solutions, showing half-lives ranging from hours to days depending on pH, indicating moderate stability suitable for biological applications.
| pD (Buffer) | Half-life (min) | Observed Rate Constant (k_obs, min^-1) | Log(k_obs) |
|---|---|---|---|
| 3.81 | 18,138 | 3.821 × 10^-5 | -4.418 |
| 4.85 | 4,668 | 1.485 × 10^-4 | -3.828 |
| 6.68 | 3,748 | 1.849 × 10^-4 | -3.733 |
Table 1: Hydrolysis kinetics of this compound hydrochloride in acidic to neutral buffers at 23 °C.
Comparative Analysis of Preparation Routes
Summary of Research Findings
- The compound can be efficiently synthesized via standard peptide coupling techniques using protected amino acid derivatives and substituted amines.
- Alkylation methods provide alternative routes but require careful control to avoid side reactions.
- Stability studies confirm the compound’s moderate hydrolytic stability, important for its potential pharmacological applications.
- Spectroscopic and chromatographic methods are essential for confirming the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action for 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Backbone Variations
The target compound’s pentanamide backbone distinguishes it from shorter-chain analogs:
Key Insight : Longer backbones (e.g., pentanamide) may enhance lipophilicity and membrane permeability compared to propanamide or acetamide derivatives .
Substituent Modifications
Fluorophenyl vs. Other Aromatic Groups:
- N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide (C₁₆H₁₆FNO₃): Incorporates a 4-hydroxyphenoxy group, increasing polarity and hydrogen-bonding capacity compared to the target compound’s fluorobenzyl group .
- 2-Amino-2-methyl-N-(1-phenylethyl)pentanamide (C₁₄H₂₂N₂O): Features a phenylethyl group instead of fluorobenzyl, reducing electronegativity but enhancing hydrophobic interactions .
Methyl Group Positioning:
- IV-32b [(2S)-2-Amino-N-[(2-fluorophenyl)methyl]-4-methylpentanamide]: A positional isomer with a 4-methyl group on the pentanamide chain, altering steric effects and conformational flexibility .
Crystallographic and Hydrogen-Bonding Properties
- Crystal Packing : Fluorophenyl-containing analogs (e.g., and ) exhibit intramolecular N–H···F and N–H···O hydrogen bonds, stabilizing semi-chair conformations in benzothiophene derivatives .
- Conformational Analysis: The target compound’s N-methyl group may reduce hydrogen-bond donor capacity compared to non-methylated analogs, impacting crystal lattice formation .
Antifungal Activity
- 2-Aminonicotinamide Derivatives (e.g., Compounds 11g/h): Fluorophenyl-substituted analogs demonstrate MIC₈₀ values as low as 0.0313 μg/mL against Candida albicans, attributed to cell wall disruption .
Enzyme Inhibition
- HDAC Inhibitors : Compound IV-32b (a pentanamide analog) acts as a histone deacetylase inhibitor, highlighting the role of fluorophenyl groups in isoform selectivity .
Biological Activity
2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorophenyl group, which enhances its lipophilicity and stability, potentially improving its interaction with biological targets. The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the fluorophenyl moiety may engage in hydrophobic interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a new antimicrobial agent. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Mechanisms include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can halt the progression of the cell cycle, preventing cancer cells from dividing.
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the therapeutic potential of this compound. Similar compounds have shown varying bioavailability and half-lives. For instance, a related compound exhibited a maximum concentration (Cmax) of 217 ng/mL and a bioavailability of 9.8% .
Comparative Analysis
To illustrate the unique properties of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-N-[(3-chlorophenyl)methyl]-N-methylpentanamide | Chlorine instead of fluorine | Moderate antimicrobial activity |
| 2-amino-N-[(3-bromophenyl)methyl]-N-methylpentanamide | Bromine instead of fluorine | Lower anticancer efficacy |
| 2-amino-N-[(3-iodophenyl)methyl]-N-methylpentanamide | Iodine instead of fluorine | Reduced stability and activity |
The presence of fluorine significantly enhances the biological activity compared to its chloro, bromo, and iodo analogs.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to specific enzymes or receptors.
- Modulating their activity through interactions facilitated by its functional groups.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy : In a study investigating various derivatives, this compound showed promising results against resistant bacterial strains, indicating its potential as an alternative antibiotic treatment .
- Cancer Cell Line Studies : In vitro assays demonstrated that this compound inhibited the growth of multiple cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
- Pharmacokinetics : A pharmacokinetic profile was established for similar compounds, highlighting absorption rates and metabolic pathways that could inform dosing strategies for clinical use .
Q & A
Q. What statistical methods are critical for validating experimental reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
